Cas no 2227786-05-0 ((1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol)

(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
- 2227786-05-0
- (1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
- EN300-1939782
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- Inchi: 1S/C10H11ClF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1
- InChI Key: BAOWZIXBPLNTGS-VIFPVBQESA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)[C@H](CCN)O
Computed Properties
- Exact Mass: 253.0481262g/mol
- Monoisotopic Mass: 253.0481262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.2Ų
(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939782-1.0g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1939782-0.25g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1939782-0.1g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1939782-2.5g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1939782-0.5g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1939782-10.0g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1939782-10g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1939782-5.0g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1939782-0.05g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1939782-5g |
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227786-05-0 | 5g |
$4475.0 | 2023-09-17 |
(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on (1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
Introduction to (1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol (CAS No. 2227786-05-0)
(1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) is a sophisticated organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS No. 2227786-05-0, possesses a chiral center at the 1S configuration, which is a critical feature for its potential applications in drug development. The presence of multiple functional groups, including an amino group, a chloro substituent, and a trifluoromethyl group, makes this molecule a promising candidate for further exploration in medicinal chemistry.
The structural composition of (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) contributes to its distinctive chemical properties. The amino group at the 3 position and the chloro group at the 4 position on the phenyl ring introduce polarity and reactivity, which can be exploited in various synthetic pathways. Additionally, the trifluoromethyl group at the 3 position enhances lipophilicity and metabolic stability, making it an attractive moiety for drug design. These features collectively contribute to the compound's potential as a building block in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomeric purity of (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) is particularly noteworthy, as it can influence the efficacy and safety of any drug candidates derived from it. The precise stereochemistry of this compound allows for selective interactions with biological targets, which is a cornerstone of modern drug design. Researchers are exploring its potential as an intermediate in the synthesis of enantiomerically pure drugs that could offer enhanced therapeutic benefits.
The pharmaceutical industry has been actively investigating novel compounds with trifluoromethyl groups due to their ability to modulate drug properties such as bioavailability and metabolic clearance. The trifluoromethyl group in (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) not only enhances lipophilicity but also contributes to metabolic stability by resisting oxidative degradation. This characteristic makes it particularly valuable in the development of drugs that require prolonged half-lives or resistance to enzymatic degradation. Recent studies have demonstrated that compounds incorporating trifluoromethyl groups often exhibit improved pharmacokinetic profiles, making them attractive for clinical applications.
The chloro substituent at the 4 position of the phenyl ring in (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) introduces another layer of reactivity that can be leveraged in synthetic chemistry. Chloro groups are well-known for their ability to participate in various chemical transformations, including nucleophilic substitution reactions, which are widely used in drug synthesis. This reactivity allows for further functionalization of the molecule, enabling researchers to tailor its properties for specific therapeutic applications. The combination of an amino group and a chloro substituent provides multiple sites for chemical modification, making this compound a versatile scaffold for drug discovery.
The amino group at the 3 position serves as a key functional moiety that can engage in hydrogen bonding interactions with biological targets. This property is particularly important for designing drugs that require specific binding affinities and selectivity. The presence of an amino group also allows for potential salt formation, which can improve drug solubility and bioavailability. These characteristics make (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) a valuable candidate for further exploration in the development of new therapeutic agents.
In conclusion, (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) (CAS No. 2227786-05-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical chemistry. Its unique combination of chiral configuration, multiple functional groups, and favorable physicochemical properties makes it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in the discovery and design of novel therapeutic agents that address unmet medical needs.
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